4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride
Description
Properties
IUPAC Name |
4-[2-(4-bromophenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFKZJMZVGOGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 2-chloroethylmorpholine.
Etherification: 4-bromophenol is reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form 4-(2-(4-Bromophenoxy)ethyl)morpholine.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization and filtration to ensure high purity of the final product.
Quality Control: Implementing stringent quality control measures to maintain consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
The major products formed from these reactions include:
Substituted Derivatives: Various functional groups can replace the bromine atom, leading to a wide range of substituted derivatives.
Oxidized and Reduced Forms: Depending on the reaction conditions, the compound can be converted into its oxidized or reduced forms.
Scientific Research Applications
4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to certain receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituent | Biological Activity | Application |
|---|---|---|---|---|
| 4-(2-(4-Bromophenoxy)ethyl)morpholine HCl | C₁₂H₁₆BrNO₂·HCl | 4-Bromophenoxyethyl | Antimicrobial (potential) | Research chemical |
| S1RA Hydrochloride | C₂₁H₂₂ClN₃O₂ | Naphthalenyl pyrazole | Sigma-1 receptor antagonism | Neurological disorders |
| 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines | Varies (e.g., C₉H₁₃N₃OS) | Thiopyrimidine | Antimicrobial | Antibacterial/antifungal agents |
| Tetraoxane antimalarials (e.g., 2.8a) | C₂₄H₃₄BrNO₅ | Adamantane-tetraoxane | Antimalarial | Malaria therapy |
Structure-Activity Relationships (SAR)
- Substituent Bulk : Bulky groups (e.g., naphthalenyl in S1RA) enhance receptor binding but reduce solubility.
- Electron-Withdrawing Groups : The bromine atom in the target compound may improve antimicrobial potency by increasing electrophilicity .
- Morpholine Core : Enhances water solubility and bioavailability across all analogs .
Biological Activity
4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article summarizes its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16BrNO2·HCl
- Molecular Weight : 303.63 g/mol
The compound features a morpholine ring substituted with a bromophenoxyethyl group, which is significant for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives containing the morpholine structure. For instance, compounds similar to this compound demonstrated significant antibacterial and antifungal activities against various strains:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 0.0195 | Antibacterial |
| Bacillus mycoides | 0.0048 | Antibacterial |
| Candida albicans | 0.039 | Antifungal |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .
The biological activity of this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. The presence of the bromophenyl group enhances its reactivity and binding affinity, which could lead to inhibition of key metabolic pathways in microorganisms .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated various morpholine derivatives and found that those with electron-withdrawing groups like bromine exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The substitution patterns on the phenyl ring played a crucial role in determining the efficacy of these compounds .
- Antifungal Activity : Another investigation focused on the antifungal effects of morpholine derivatives, revealing that certain substitutions significantly increased their activity against fungal strains, including Candida species. The study indicated that compounds with halogen substitutions showed improved potency compared to their non-substituted counterparts .
- Synthesis and Optimization : Research into the synthetic pathways for producing this compound has revealed efficient methods involving alkylation reactions and subsequent purification techniques such as recrystallization or chromatography to ensure high yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
